N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H33N5O4 and its molecular weight is 479.581. The purity is usually 95%.
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Scientific Research Applications
Potential as Antibacterial Agents
One study focused on the synthesis of new N-substituted imide derivatives, using dibenzobarrelene as a starting compound, for potential antibacterial applications. These compounds, characterized by various spectroscopic techniques, exhibited antimicrobial activity, suggesting their potential in developing new antibacterial agents (Khalil, Berghot, & Gouda, 2010).
Enzyme Inhibition and Antibacterial Properties
Another study synthesized ethylated sulfonamides incorporating a 1,4-benzodioxane moiety. These compounds showed significant inhibitory activity against enzymes such as lipoxygenase and moderate inhibition of acetylcholinesterase, α-glucosidase, and various bacterial strains. This highlights their potential in enzyme inhibition and antibacterial applications (Irshad et al., 2016).
Neurochemical Study for CNS Agents
Research into pyridobenzoxazepine and pyridobenzothiazepine derivatives aimed at characterizing their pharmacological profiles for potential central nervous system (CNS) applications. These compounds were evaluated for their affinities to various receptors, indicating potential as CNS agents (Liégeois et al., 1994).
α-Glucosidase and Acetylcholinesterase Inhibition
A study on the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties found that most synthesized compounds exhibited substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase. This suggests their potential application in treating diseases related to enzyme malfunction (Abbasi et al., 2019).
Synthesis and COX-2 Inhibition for Anti-inflammatory Agents
Another study focused on the synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. The biological activity of these compounds, particularly compound 3k, was investigated, showing notable anti-inflammatory activity without toxicity. This highlights their potential as novel, non-ulcerogenic anti-inflammatory agents (Sun et al., 2016).
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-29-9-11-31(12-10-29)22(18-3-5-21-19(15-18)7-8-30(21)2)17-27-25(32)26(33)28-20-4-6-23-24(16-20)35-14-13-34-23/h3-6,15-16,22H,7-14,17H2,1-2H3,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWZMHAXLNGFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC5=C(C=C4)N(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.